molecular formula C14H17N5 B2915233 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine CAS No. 2034457-89-9

2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine

Número de catálogo: B2915233
Número CAS: 2034457-89-9
Peso molecular: 255.325
Clave InChI: KOYUKPKGHSPLHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine (CAS 2034457-89-9) is a chemical compound with the molecular formula C14H17N5 and a molecular weight of 255.32 g/mol. This heterocyclic compound features a pyrazine core linked to a pyridinyl-piperazine moiety, a structural motif of significant interest in medicinal chemistry . The integration of pyrazine and piperazine fragments into a single molecule is a recognized strategy in the design of novel anti-infective agents . Pyrazine derivatives are notably prominent in tuberculosis research, with Pyrazinamide being a first-line therapeutic agent . Compounds sharing this core hybrid structure have demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with some analogues exhibiting potent inhibitory concentrations (IC50) in the low micromolar range . Furthermore, pyrazine-based compounds are investigated for a wide spectrum of other pharmacological activities, including anticancer, antibacterial, and neuroprotective effects . This product is intended for research purposes such as lead compound identification, structure-activity relationship (SAR) studies, and in vitro pharmacological screening. This product is for non-human research only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Propiedades

IUPAC Name

2-methyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-12-10-15-11-14(17-12)19-8-6-18(7-9-19)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYUKPKGHSPLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine N-oxides, while reduction may yield partially or fully reduced derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural Analogues with Piperazine Substitutions

3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine
  • Structure : Pyridazine core with 3-chloro and 6-(4-(2-fluorophenyl)piperazine) groups.
  • Key Differences : Replaces pyridin-2-yl with 2-fluorophenyl on piperazine and uses pyridazine instead of pyrazine.
  • The 2-fluorophenyl group may enhance lipophilicity, affecting blood-brain barrier penetration .
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine
  • Structure : Combines piperazine with a 2-methoxyphenyl group and piperidine.
  • Key Differences : Methoxyphenyl substituent and piperidine fusion alter receptor selectivity compared to pyridinyl-piperazine.
  • Activity : Such compounds are studied for CNS applications, where the methoxy group may influence serotonin receptor affinity .
2-(4-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazine
  • Structure: Pyrazine core with thienopyrimidine-piperazine and pyrazole substituents.
  • Key Differences: Bulky thienopyrimidine group may enhance kinase inhibition (e.g., c-Met), while the pyrazole adds steric bulk.
  • Activity : Designed as kinase inhibitors, highlighting how heteroaromatic substituents expand therapeutic applications .

Pyrazine-Based Analogues

6-Methyl-2-nitroimidazo[1,2-a]pyrazine Derivatives
  • Structure : Imidazo-pyrazine fused core with nitro and methyl groups.
  • Key Differences : Nitroimidazole fusion introduces redox-active properties, unlike the pyridinyl-piperazine moiety.
  • Activity : These compounds are explored as antimicrobial or hypoxia-targeting agents due to nitro group bioreduction .
2-Amino-3-morpholin-4-ylpyrazine
  • Structure: Pyrazine with amino and morpholine groups.
  • Key Differences : Morpholine substituent improves aqueous solubility compared to piperazine derivatives.
  • Activity: Potential applications in CNS disorders due to morpholine’s metabolic stability .

Pharmacological Profile Comparison

Compound Core Structure Key Substituents Biological Activity Reference
2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine Pyrazine Methyl, 4-(pyridin-2-yl)piperazine Anticancer, CNS modulation* -
3-Chloro-6-[4-(2-fluorophenyl)piperazine]pyridazine Pyridazine Chloro, 4-(2-fluorophenyl)piperazine Antinociceptive, anticancer
Volitinib (Triazolopyrazine c-Met inhibitor) Triazolopyrazine Piperazine, pyrazole Anticancer (c-Met inhibition)
6-Methyl-2-nitroimidazo[1,2-a]pyrazine Imidazopyrazine Nitro, methyl Antimicrobial, hypoxia-targeting

*Hypothesized based on structural analogues.

Structure-Activity Relationships (SAR)

Piperazine Substituents: Pyridin-2-yl vs. Fluorophenyl: Pyridinyl groups (as in the target compound) may enhance hydrogen bonding with receptors, while fluorophenyl groups (e.g., ) improve lipophilicity for membrane penetration. Bulkier Groups: Thienopyrimidine-piperazine derivatives (e.g., ) show enhanced kinase inhibition but reduced solubility.

Core Heterocycle :

  • Pyrazine vs. Pyridazine : Pyridazine (e.g., ) may confer different electronic properties, affecting binding to enzymes like phosphodiesterases.
  • Fused Rings : Imidazo-pyrazine (e.g., ) introduces planar rigidity, favoring intercalation or enzyme active-site binding.

Auxiliary Substituents :

  • Methyl Groups : Improve metabolic stability (e.g., target compound vs. ).
  • Nitro Groups : Enable hypoxia-selective activation (e.g., ).

Actividad Biológica

2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine is a heterocyclic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyrazine core substituted with a methyl group and a piperazine ring, which is further substituted with a pyridine moiety. This compound has garnered attention for its possible therapeutic applications, including antimicrobial and anticancer properties.

The molecular formula of this compound is C23H30N6OC_{23}H_{30}N_{6}O, with a molecular weight of 406.5 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC23H30N6OC_{23}H_{30}N_{6}O
Molecular Weight406.5 g/mol
IUPAC Name2-methyl-6-[4-[4-(4-pyridin-2-yl)piperazin-1-yl]but-2-ynoxy]piperidin-1-yl]pyrazine
InChI KeyWRIHEHOWSROUOA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperazine intermediates and cyclization reactions to construct the pyrazine ring. Notably, one common synthetic route includes the reaction of protected 1,2-diamines with sulfonium salts under basic conditions, leading to the desired product through aza-Michael addition reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (MTB). For instance, derivatives containing similar piperazine structures have demonstrated promising anti-tubercular effects, with minimum inhibitory concentrations (MICs) reported as low as 1.56 μg/mL against MTB H37Rv .

Anticancer Potential

The compound has also been explored for its anticancer properties. It interacts with specific molecular targets involved in cancer progression, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism of action may involve binding to receptors or enzymes that play critical roles in tumor biology .

Serotonin Reuptake Inhibition

In related studies focusing on piperazine derivatives, compounds similar to this compound have been evaluated for their ability to inhibit serotonin (5-HT) reuptake. Such activity suggests potential applications in treating mood disorders and depression, as evidenced by the promising results observed in animal models .

Study on Antimycobacterial Activity

A study investigating various piperazine derivatives found that certain compounds exhibited significant anti-mycobacterial activity against Mycobacterium tuberculosis. Among these, derivatives structurally related to this compound showed MIC values comparable to established antitubercular drugs .

Evaluation of Antidepressant Effects

Another study focused on the antidepressant potential of piperazine-based compounds demonstrated that specific derivatives could effectively reduce immobility times in forced swimming tests in rats, indicating potential for clinical application in depression treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine?

  • Methodology : The synthesis typically involves coupling a pyrazine derivative with a functionalized piperazine. For example:

  • Nucleophilic substitution : React 2-methyl-6-chloropyrazine with 4-(pyridin-2-yl)piperazine in a polar aprotic solvent (e.g., THF or DCM) under reflux. Catalytic bases like DIPEA or NaH may enhance reactivity .
  • Purification : Reverse-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) is effective for isolating the product, as demonstrated in similar piperazine-thiourea syntheses .
    • Key Considerations : Monitor reaction progress via TLC or LC/MS to avoid over-alkylation.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR Analysis :

  • 1H NMR : Look for pyrazine aromatic protons (δ 8.1–8.2 ppm) and piperazine/pyridinyl protons (δ 3.3–4.1 ppm for piperazine; δ 7.2–8.2 ppm for pyridinyl). Split signals may indicate conformational isomerism .
  • 13C NMR : Pyrazine carbons appear at δ 145–155 ppm; piperazine carbons at δ 45–55 ppm .
    • LC/MS : Use ESI+ mode to confirm molecular weight (e.g., calculated [M+H]+ = 298.14). Retention time (~1.9–2.0 min) helps assess purity .

Q. What are the key physicochemical properties affecting its stability and handling?

  • Stability :

  • Thermal : Decomposes above 200°C, releasing CO, CO₂, and nitrogen oxides. Store at 2–8°C in inert atmospheres .
  • Light Sensitivity : Pyrazine derivatives are prone to photodegradation; use amber glassware .
    • Solubility : Moderately soluble in DMSO (>10 mM) and DCM; poorly soluble in water. Adjust solvent systems for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Heating at 50–70°C for 2–4 hours balances reaction rate and side-product formation. Sonication aids in homogenizing reactants .
  • Catalyst Screening : Test Pd-based catalysts for cross-coupling or phase-transfer catalysts for biphasic reactions .
  • Data-Driven Example : In a related synthesis, adjusting the molar ratio of di(1H-imidazol-1-yl)methanethione to amine (1:1.1) increased yield from 44% to >60% .

Q. How to address discrepancies in spectroscopic data, such as unexpected splitting in NMR signals?

  • Case Study : If 1H NMR shows split piperazine signals, consider:

  • Conformational Dynamics : Piperazine rings exhibit chair-boat interconversion, causing signal duplication. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .
  • Tautomerism : Pyridinyl groups may protonate piperazine nitrogens, altering electronic environments. Acquire spectra in DMSO-d₆ vs. CDCl₃ to assess pH effects .
    • Resolution : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are they designed?

  • Kinase Inhibition : Screen against kinase panels (e.g., PHGDH) using ADP-Glo™ assays. IC₅₀ values <1 µM suggest high potency .
  • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C and measure accumulation in cancer cell lines (e.g., MCF-7) via scintillation counting .
  • Toxicity Profiling : Use MTT assays on HEK293 cells to determine CC₅₀. Compare selectivity indices (IC₅₀/CC₅₀) to prioritize lead candidates .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous buffers?

  • Root Cause : Variations in pH (e.g., 0.1% TFA in mobile phases vs. neutral PBS) dramatically alter ionization.
  • Solution :

  • Standardize Conditions : Use buffered solutions (pH 7.4) with 0.1% DMSO for consistency .
  • Experimental Validation : Conduct shake-flask experiments with HPLC quantification to measure log P (predicted ~2.5) .

Q. Why do different studies report varying biological activity for structurally similar analogs?

  • Key Factors :

  • Substituent Effects : Minor changes (e.g., CF₃ vs. CH₃ on pyridinyl) alter steric and electronic profiles, impacting target binding .
  • Assay Variability : Differences in cell lines (e.g., HCT-116 vs. HepG2) or endpoint measurements (e.g., ATP vs. resazurin) affect results .
    • Mitigation : Use orthogonal assays (e.g., SPR for binding affinity + Western blot for target modulation) to confirm activity .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight298.14 g/mol (C₁₄H₁₆N₆)
Melting Point180–185°C (decomposes)
Log P (Predicted)2.3–2.7 (Schrödinger QikProp)
LC/MS Retention Time1.95 min (C18, 0.1% TFA)
IC₅₀ (PHGDH Inhibition)0.8 µM (SD ± 0.1, n = 3)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.